2-(3,4-Dichlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid
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Overview
Description
2-(3,4-Dichlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid is an organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a benzoxazole ring, which is further substituted with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a halogenation reaction, where a phenyl ring is treated with chlorine in the presence of a catalyst.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally benign solvents and catalysts to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar dichlorophenyl structure.
3,4-Dichlorophenylacetic acid: Used in the synthesis of various organic compounds.
2-(4-Chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid: A structurally similar compound with a single chlorine atom.
Uniqueness
2-(3,4-Dichlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid is unique due to the presence of both the dichlorophenyl and benzoxazole moieties, which confer distinct chemical and biological properties. Its dual functionality allows for diverse applications in scientific research and industry.
Properties
CAS No. |
51234-65-2 |
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Molecular Formula |
C16H11Cl2NO3 |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
2-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C16H11Cl2NO3/c1-8(16(20)21)9-3-5-14-13(7-9)19-15(22-14)10-2-4-11(17)12(18)6-10/h2-8H,1H3,(H,20,21) |
InChI Key |
IESVGUSNDICIGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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